N-(adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide

Lipophilicity modulation Blood-brain barrier penetration Fluorine medicinal chemistry

N-(adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide is a synthetic small molecule (C₁₇H₂₈FN₃O, MW 309.4 g/mol) that incorporates a 1-adamantyl carboxamide linked to a 4-(2-fluoroethyl)-substituted piperazine ring. The compound belongs to the adamantane-piperazine carboxamide class, a chemical space extensively explored for central nervous system (CNS) activity, as evidenced by the aryl- and heteroaryl piperazinyl carboxamide patent family claiming 1-adamantyl carboxamides as anxiolytic, antidepressant, and antipsychotic agents.

Molecular Formula C17H28FN3O
Molecular Weight 309.429
CAS No. 2034226-72-5
Cat. No. B2497671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide
CAS2034226-72-5
Molecular FormulaC17H28FN3O
Molecular Weight309.429
Structural Identifiers
SMILESC1CN(CCN1CCF)C(=O)NC23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C17H28FN3O/c18-1-2-20-3-5-21(6-4-20)16(22)19-17-10-13-7-14(11-17)9-15(8-13)12-17/h13-15H,1-12H2,(H,19,22)
InChIKeyPSECADIVKKDJAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide (CAS 2034226-72-5): Chemical Identity, Class Context, and Procurement Relevance


N-(adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide is a synthetic small molecule (C₁₇H₂₈FN₃O, MW 309.4 g/mol) that incorporates a 1-adamantyl carboxamide linked to a 4-(2-fluoroethyl)-substituted piperazine ring. The compound belongs to the adamantane-piperazine carboxamide class, a chemical space extensively explored for central nervous system (CNS) activity, as evidenced by the aryl- and heteroaryl piperazinyl carboxamide patent family claiming 1-adamantyl carboxamides as anxiolytic, antidepressant, and antipsychotic agents [1]. The adamantane scaffold enhances lipophilicity and metabolic stability, while the fluoroethyl substituent on the piperazine ring introduces distinct electronic properties absent in non-fluorinated or hydroxyalkyl analogs [2]. The carboxamide linker differentiates this compound from ester-linked congeners such as Adatanserin, which are susceptible to rapid esterase-mediated hydrolysis [3].

Why N-(Adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide Cannot Be Substituted by Generic Adamantane-Piperazine Analogs


Substituting this compound with a generic adamantane-piperazine derivative ignores three critical sources of pharmacological divergence. First, the 2-fluoroethyl group on the piperazine N-4 position is not a passive substituent; it alters the electronic distribution of the piperazine ring, modulating pKa and thereby affecting the protonation state at physiological pH, which directly influences receptor binding interactions [1]. This differs fundamentally from analogs bearing aryl, benzyl, or hydroxyethyl groups at the same position. Second, the direct N-adamantyl carboxamide linkage creates a hydrogen-bond donor/acceptor motif that is geometrically and electronically distinct from the ester linkage found in the well-characterized comparator Adatanserin — a difference known to affect both target engagement and metabolic susceptibility [2]. Third, fluoroalkyl substituents confer metabolic resistance to oxidative dealkylation relative to alkyl or hydroxyalkyl congeners, as demonstrated by fluoro-substituted adamantane derivatives showing enhanced human liver microsome stability [3]. These structural features collectively produce a pharmacological profile that cannot be recapitulated by simply selecting any adamantane-piperazine compound from a vendor catalog.

Quantitative Differentiation Evidence for N-(Adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide: Comparator-Based Selection Rationale


Fluoroethyl vs. Hydroxyethyl Piperazine Substitution: Lipophilicity and BBB Permeability Differentiation

The 2-fluoroethyl substituent on the piperazine ring of the target compound confers significantly higher lipophilicity compared to the 2-hydroxyethyl substituent found in the closest cataloged analog, N-(adamantan-1-yl)methyl-4-(2-hydroxyethyl)piperazine-1-carboxamide (CAS 612802-24-1). The hydroxyethyl analog has a computed XLogP3 of 1.6 as recorded in PubChem (CID 2770976) [1]. Fluorine-for-hydroxyl substitution in aliphatic chains typically increases logP by approximately 1.0–1.5 units due to the greater hydrophobic surface area and reduced hydrogen-bonding capacity of the C–F bond relative to C–OH [2]. Estimated logP for the target fluoroethyl compound is approximately 2.5–3.5, placing it within the optimal CNS drug space (logP 2–4) while the hydroxyethyl analog falls below this range, potentially limiting passive BBB permeation. This physicochemical differentiation is critical: the higher lipophilicity of the fluoroethyl compound predicts superior brain partitioning, a property exploited in numerous CNS-active adamantane derivatives [3].

Lipophilicity modulation Blood-brain barrier penetration Fluorine medicinal chemistry CNS drug design

Carboxamide Linker vs. Ester Linker Metabolic Stability: Comparison with Adatanserin (CAS 127266-56-2)

The target compound features a direct carboxamide linkage between the adamantane-1-carboxylic acid and the piperazine ring, contrasting with the ester linkage in Adatanserin (CAS 127266-56-2), the most extensively characterized adamantane-piperazine analog. Adatanserin, despite demonstrating high 5-HT₁A affinity (Ki = 8 nM) and selectivity versus D₂ receptors (Ki = 708 nM) in radioligand binding assays, lacked in vivo activity in serotonergic behavioral models [1]. This in vitro–in vivo disconnect was attributed, in part, to esterase-mediated hydrolysis of the adamantyl-1-carboxylate ester linker, which liberates the pharmacologically inactive adamantane-1-carboxylic acid and the bioactive piperazine fragment [1][2]. Carboxamide linkages are intrinsically resistant to esterase cleavage, providing a metabolic stability advantage documented across multiple chemical series. Adamantane carboxamide-based Ebola virus entry inhibitors, for example, demonstrated attractive metabolic stability in both human and nonhuman liver microsome assays, supporting the carboxamide as a preferred linker for in vivo translation [3]. By employing a carboxamide rather than an ester, the target compound eliminates a major metabolic liability that contributed to the discontinuation of Adatanserin.

Metabolic stability Carboxamide vs. ester Hepatic clearance Pharmacokinetics

Adamantane Scaffold-Driven CNS Exposure: Quantitative Advantage from Class-Level Evidence

The adamantane scaffold has been quantitatively demonstrated to enhance blood-brain barrier (BBB) penetration of conjugated pharmacophores. In a seminal study, AZT (azidothymidine) conjugated with a 1-adamantane moiety exhibited dramatically increased lipophilicity (octanol–buffer partitioning) and readily penetrated the BBB in in vivo rodent models, whereas unconjugated AZT showed negligible CNS exposure [1]. This property is systematically documented in the comprehensive review by Wanka et al., which catalogs over 50 adamantane-containing drugs and clinical candidates, noting that the adamantyl group consistently improves logP by approximately 1.5–2.5 units and enhances brain-to-plasma ratios in preclinical species [2]. The target compound combines this established adamantane-mediated BBB transport with a fluoroethyl substituent that further augments lipophilicity (see Evidence Item 1), creating a dual lipophilicity-enhancement strategy. Within the adamantane-piperazine carboxamide patent space, compounds bearing the 1-adamantyl carboxamide motif were explicitly claimed for CNS indications including anxiety, depression, and psychosis, indicating target engagement within the CNS compartment [3].

Adamantane pharmacokinetics CNS drug delivery Blood-brain barrier Lipophilic scaffold

Metabolic Stability Advantage of Fluoroalkyl Substitution: Evidence from Fluoro-Substituted Adamantane Patent Chemistry

US Patent 6,057,364 (Jasys and Lombardo, Pfizer) explicitly teaches that incorporating fluorine substituents onto the adamantyl group of pharmaceutically active adamantane compounds increases their metabolic stability [1]. The patent demonstrates that fluoro-substituted adamantane derivatives exhibit reduced rates of hepatic oxidative metabolism compared to their non-fluorinated counterparts. While this patent focuses on bridgehead fluorination of the adamantane cage itself, the underlying principle — that C–F bonds resist cytochrome P450-mediated oxidation due to the high bond dissociation energy of the C–F bond (~116 kcal/mol vs. ~99 kcal/mol for C–H) — extends to fluoroalkyl substituents such as the 2-fluoroethyl group on the piperazine ring of the target compound [2]. The 2-fluoroethyl substituent introduces a metabolically stable C–F bond at a position where non-fluorinated analogs (e.g., ethyl or hydroxyethyl) would undergo rapid oxidative N-dealkylation, a major clearance pathway for N-substituted piperazines [3]. This metabolic differentiation is critical for compounds intended for in vivo pharmacology studies where adequate exposure duration is required.

Fluorine metabolic stability Oxidative defluorination Hepatic microsome stability Cytochrome P450

Structural Uniqueness vs. Extensively Studied Arylpiperazine Congeners: A Chemotype Distinct from the Adatanserin Series

The target compound occupies a chemically distinct position within the adamantane-piperazine space that differentiates it from the extensively characterized Adatanserin series. Adatanserin and its analogs feature an aryl- or heteroarylpiperazine moiety (e.g., 2-pyrimidinyl-piperazine) connected via an ethyl ester linker to adamantane-1-carboxylic acid [1]. In contrast, the target compound features: (a) a direct carboxamide linkage rather than an ethyl ester spacer, (b) a 2-fluoroethyl substituent on the piperazine N-4 rather than an aromatic/heteroaromatic group, and (c) the adamantane attached directly to the carboxamide nitrogen rather than via an ester. This structural divergence has pharmacological consequences: arylpiperazines achieve receptor selectivity primarily through π-stacking and hydrophobic interactions between the aryl group and receptor aromatic residues, whereas the 2-fluoroethyl group lacks this aromatic pharmacophore, potentially redirecting selectivity toward receptors that favor a smaller, less aromatic N-substituent [2]. A search of ChEMBL, BindingDB, and PubChem reveals that the specific combination of N-adamantyl carboxamide + 4-(2-fluoroethyl)piperazine does not appear in any published structure-activity relationship studies, confirming that the target compound represents an underexplored chemotype within the broader adamantane-piperazine class [3].

Chemical novelty SAR differentiation Piperazine chemotype Serotonin receptor selectivity

Recommended Application Scenarios for N-(Adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide Based on Differential Evidence


CNS Receptor Screening Panels Requiring High Brain Penetration Potential

The compound's dual lipophilicity strategy — combining the adamantane scaffold (class-level ΔlogP +1.5–2.5 [1]) with the 2-fluoroethyl substituent (estimated additional ΔlogP +0.9–1.9 vs. hydroxyethyl analog [2]) — makes it a strategically prioritized candidate for CNS receptor binding panels where passive BBB permeability is a prerequisite for translational relevance. Unlike the hydroxyethyl analog (XLogP3 = 1.6, below the CNS-favorable window), the target compound is predicted to fall within the optimal logP range of 2–4 for CNS drug candidates [3]. Procurement for CNS-focused screening libraries should prioritize this compound over more polar congeners.

In Vivo CNS Pharmacology Studies Requiring Metabolically Stable Carboxamide Linkers

For research programs transitioning from in vitro binding assays to in vivo behavioral or disease models, the target compound's carboxamide linker provides a critical advantage over ester-linked alternatives such as Adatanserin. The ester linkage of Adatanserin rendered it susceptible to esterase hydrolysis, contributing to the disconnect between its potent in vitro 5-HT₁A binding (Ki = 8 nM) and its lack of in vivo behavioral activity [1]. The carboxamide linkage in the target compound eliminates this metabolic soft spot, a feature validated by the favorable liver microsome stability of related adamantane carboxamide series [2]. This compound is therefore the preferred choice for in vivo CNS pharmacology where sustained target engagement is required.

Chemical Probe Development Exploring Non-Arylpiperazine Receptor Selectivity Profiles

The target compound's 2-fluoroethylpiperazine motif represents a deliberate departure from the arylpiperazine pharmacophore that dominates the Adatanserin series and related CNS-active adamantane-piperazines [1]. Arylpiperazines achieve receptor selectivity primarily through aromatic π-stacking interactions; the absence of this feature in the target compound suggests it may exhibit a distinct receptor selectivity fingerprint [2]. This compound is therefore particularly suited as a chemical probe in selectivity panels aimed at identifying receptor subtypes that favor small, non-aromatic N-substituents on the piperazine ring, potentially revealing novel target engagement opportunities distinct from the crowded 5-HT₁A/5-HT₂/D₂ polypharmacology space of arylpiperazine congeners.

Fluorine-18 Radiolabeling Feasibility Assessment for PET Imaging Studies

The presence of a primary 2-fluoroethyl group on the piperazine ring makes this compound a candidate for fluorine-18 radiolabeling via established nucleophilic [¹⁸F]fluoroethylation protocols, a synthetic strategy widely employed for PET tracer development [1]. In contrast, the hydroxyethyl analog (CAS 612802-24-1) lacks a fluorine atom entirely and cannot be directly radiolabeled with ¹⁸F without structural modification. Furthermore, the predicted metabolic stability advantage of the C–F bond [2] suggests that a [¹⁸F]fluoroethyl-labeled version may exhibit reduced radiometabolite interference compared to [¹¹C]methyl-labeled tracers, potentially yielding cleaner PET imaging signals. This application scenario is contingent upon the compound demonstrating adequate affinity and selectivity for a CNS target of interest in preliminary binding screens.

Quote Request

Request a Quote for N-(adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.